2-(2-Hydroxyethylamino)-4'-nitroacetanilide
Overview
Description
The compound “2-(2-Hydroxyethylamino)-4’-nitroacetanilide” is an organic compound containing a nitro group (-NO2), an acetanilide group (a derivative of aniline where an acetyl group is substituted for a hydrogen atom), and a 2-hydroxyethylamino group. These functional groups suggest that the compound could have interesting chemical properties and reactivity .
Molecular Structure Analysis
The molecular structure of this compound would likely show the spatial arrangement of the nitro, acetanilide, and 2-hydroxyethylamino groups. Unfortunately, without specific data, I can’t provide a detailed analysis .Chemical Reactions Analysis
Again, while specific reactions involving “2-(2-Hydroxyethylamino)-4’-nitroacetanilide” are not available, compounds with similar functional groups can undergo a variety of reactions. For example, the nitro group can participate in reduction reactions, and the acetanilide group can undergo hydrolysis .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a nitro group could make the compound more reactive, and the 2-hydroxyethylamino group could influence its solubility in water .Scientific Research Applications
Synthesis and Chemical Properties
- 2-Nitroacetanilides, including compounds similar to 2-(2-Hydroxyethylamino)-4'-nitroacetanilide, are used in the synthesis of other chemicals. For example, they can be transformed into isatin 3-oximes, which have applications in organic synthesis (Kearney et al., 1992).
Reduction and Cyclization
- Baker's yeast can be used for the reductive cyclization of 2-nitroacetanilides to form benzimidazoles, demonstrating their potential in organic chemistry and drug development (Navarro‐Ocaña et al., 2001).
Polymorphism and Structural Studies
- 2-Nitroacetanilide derivatives show polymorphism, which is significant for understanding their crystalline structures and potential pharmaceutical applications (Xiaorong He et al., 2001).
- Solid-state NMR and computational studies on similar compounds provide insights into their molecular structures, which is crucial for their application in material science and drug design (Harris et al., 2006).
Biochemical Interactions
- Some 2-nitroacetanilide analogs have been studied for their interaction with liver proteins, highlighting their relevance in toxicology and pharmacology (Halmes et al., 1998).
Catalysis and Reaction Mechanisms
- These compounds are also investigated in catalysis, for example, in micellar catalysed hydrolysis, which is important for understanding chemical reactions in various environments (O'Conner & Tan, 1980).
Development of Novel Synthesis Methods
- Research on 2-nitroacetanilides has led to the development of new synthesis methods for various derivatives, which can be useful in the production of pharmaceuticals and specialty chemicals (Nishiwaki et al., 1999).
Mechanism of Action
Target of Action
The primary target of 2-(2-Hydroxyethylamino)-4’-nitroacetanilide is the topoisomerase II enzyme . This enzyme plays a crucial role in DNA replication and transcription, making it a key target for many chemotherapeutic agents .
Mode of Action
2-(2-Hydroxyethylamino)-4’-nitroacetanilide, similar to other topoisomerase II inhibitors, disrupts DNA synthesis and repair in both healthy and cancer cells by intercalating between DNA bases . This interaction with its targets leads to crosslinks and strand breaks in the DNA , thereby inhibiting cell proliferation .
Biochemical Pathways
The compound’s interaction with topoisomerase II affects the DNA replication and repair pathways . This disruption can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells . The exact biochemical pathways and their downstream effects are still under investigation .
Pharmacokinetics
Similar compounds have been shown to have complex pharmacokinetic profiles, with factors such as protein binding, metabolic stability, and solubility influencing their bioavailability .
Result of Action
The molecular and cellular effects of 2-(2-Hydroxyethylamino)-4’-nitroacetanilide’s action primarily involve the induction of cell cycle arrest and apoptosis . By causing DNA damage and inhibiting DNA replication, the compound can effectively halt cell proliferation and induce programmed cell death .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(2-Hydroxyethylamino)-4’-nitroacetanilide. Factors such as pH, temperature, and the presence of other biological molecules can affect the compound’s stability and its interactions with its target . .
Future Directions
Properties
IUPAC Name |
2-(2-hydroxyethylamino)-N-(4-nitrophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O4/c14-6-5-11-7-10(15)12-8-1-3-9(4-2-8)13(16)17/h1-4,11,14H,5-7H2,(H,12,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHPMAFJQBIMZPQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CNCCO)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70719854 | |
Record name | N~2~-(2-Hydroxyethyl)-N-(4-nitrophenyl)glycinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70719854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1235138-34-7 | |
Record name | N~2~-(2-Hydroxyethyl)-N-(4-nitrophenyl)glycinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70719854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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